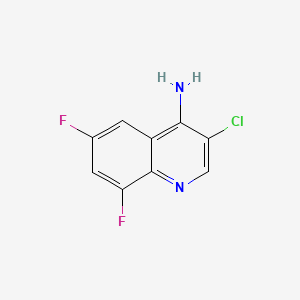

3-Chloro-6,8-difluoroquinolin-4-amine

Description

Properties

CAS No. |

1209810-36-5 |

|---|---|

Molecular Formula |

C9H5ClF2N2 |

Molecular Weight |

214.6 |

IUPAC Name |

3-chloro-6,8-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H5ClF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14) |

InChI Key |

BWAKPOONHDAJMF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C(C=NC2=C1F)Cl)N)F |

Synonyms |

4-Amino-3-chloro-6,8-difluoroquinoline |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Chloro 6,8 Difluoroquinolin 4 Amine and Its Analogs

Retrosynthetic Strategies for the Construction of the 4-Aminoquinoline (B48711) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 4-aminoquinoline core, two primary disconnection strategies are prevalent.

The most common approach involves a C4-N bond disconnection. This leads back to a 4-haloquinoline precursor, typically a 4-chloroquinoline (B167314), and an appropriate amine nucleophile. nih.gov This strategy is widely adopted due to the high reactivity of the C4 position in quinolines towards nucleophilic aromatic substitution (SNAr). The required 4-chloroquinoline can be readily prepared from a corresponding 4-quinolinone (a quinolone), which itself is assembled via various cyclization methods. ucsf.edu

A second, more convergent strategy involves disconnecting the bonds of the pyridine (B92270) ring, specifically breaking the N1-C2 and C3-C4 bonds. This approach leads back to a substituted aniline (B41778) (in this case, a 2,4-difluoroaniline (B146603) derivative) and a three-carbon synthon. ucsf.edu This strategy is advantageous as it allows for the early introduction of substituents on the benzenoid ring and offers flexibility in installing functionality on the pyridine ring through the choice of the three-carbon component. One-pot multicomponent reactions often leverage this type of disconnection, enabling the rapid assembly of complex quinoline (B57606) cores from simple precursors. nih.govfrontiersin.org

Regioselective Halogenation and Amination Techniques at Defined Positions

Achieving the precise substitution pattern of 3-Chloro-6,8-difluoroquinolin-4-amine necessitates highly regioselective reactions. The installation of fluorine atoms at C6 and C8 is typically accomplished by starting with a correspondingly substituted aniline. The key challenges lie in the selective introduction of chlorine at C3 and the amino group at C4.

A plausible synthetic sequence begins with the construction of the 6,8-difluoro-4-quinolinone core, followed by chlorination of the 4-oxo group to yield 4-chloro-6,8-difluoroquinoline. ucsf.edu Subsequent steps would involve the regioselective chlorination at the C3 position, followed by a selective amination at C4. The order of these final steps is critical, as the existing substituents heavily influence the reactivity of the quinoline ring. For instance, the direct amination of 3,4-dichloro-6,8-difluoroquinoline (B598049) would need to be highly selective for the C4 position over the C3 position, which is generally achievable due to the higher activation of the C4 position by the ring nitrogen. evitachem.com

Direct C-H activation is a powerful, atom-economical strategy for introducing functionality onto aromatic systems without pre-functionalization. rsc.org In the context of quinoline synthesis, achieving C3-halogenation via C-H activation is challenging, as the electronic properties of the quinoline nucleus and the directing capability of the ring nitrogen typically favor functionalization at the C2, C4, C5, or C8 positions. nih.govconferenceproceedings.international

However, advanced methodologies have emerged to override this inherent reactivity. The use of removable directing groups (DGs) attached to the quinoline nitrogen or at the C8 position can steer a metal catalyst to geometrically accessible, yet electronically disfavored, positions. nih.gov While many reports focus on C5 or C8 functionalization using an 8-aminoquinoline-derived directing group, rsc.orgrsc.orgresearchgate.net strategies for C3 functionalization are also being developed. For instance, palladium-catalyzed C3-arylation has been achieved using carboxylic acids as ligands, demonstrating that specific catalytic systems can promote functionalization at this site. mdpi.com

Metal-free approaches have also been established. A radical-based C-H iodination protocol using iodine has been shown to be C3 selective for quinolines and quinolones. researchgate.net While this method introduces iodine, subsequent halogen exchange reactions could potentially provide the desired C3-chloro derivative. Another strategy involves the use of N-bromosuccinimide (NBS) under visible light to promote a radical cyclization that results in a 3-substituted quinoline. nih.gov These modern techniques offer potential pathways to the C3-halogenated quinoline core, circumventing multi-step classical approaches.

The introduction of an amino group at the C4 position is a cornerstone transformation in the synthesis of numerous important quinoline compounds. The most widely used method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline. frontiersin.org The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly electrophilic and susceptible to attack by amine nucleophiles.

These reactions are often conducted by heating the 4-chloroquinoline with a desired amine, sometimes in a solvent like N-methyl-2-pyrrolidone (NMP) or under solvent-free conditions. plos.org The efficiency of the coupling can be enhanced through the use of non-conventional energy sources. For example, microwave irradiation has been shown to significantly shorten reaction times (from hours to minutes) and improve yields for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines. nih.govfrontiersin.org Similarly, ultrasound has been successfully employed to drive these reactions, yielding products in good to excellent yields. frontiersin.org

While SNAr is dominant, other methods exist. A palladium-catalyzed dehydrogenative aromatization was recently used to convert 2,3-dihydroquinolin-4(1H)-ones directly into 4-aminoquinolines by reacting them with amines in the presence of a Pd(OAc)2 catalyst and an oxidant. nih.govfrontiersin.org Furthermore, specialized couplings like the Buchwald-Hartwig amination can be used, although they are more commonly applied to less activated positions. One report describes the use of a copper-catalyzed system with formamide (B127407) as the amine source to install an amino group at the C4 position of a 4-haloquinoline. frontiersin.org

Advanced Cyclization and Annulation Protocols for Quinoline Ring Formation

The Friedländer annulation is one of the most straightforward methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ijpsjournal.comconicet.gov.ar This method is highly convergent and allows for the formation of polysubstituted quinolines. researchgate.net The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions (thermal vs. acid-catalyzed cyclization), either a 4-quinolinone or a 2-quinolinone can be formed. For the target molecule, formation of the 4-quinolinone is desired, which can then be converted to the 4-chloro and subsequently the 4-amino derivative. nih.gov Other classical methods include the Skraup reaction (glycerol and sulfuric acid) and the Doebner-von Miller reaction, though these often require harsh conditions. nih.govijpsjournal.com

Modern advancements have introduced milder and more versatile protocols. Transition-metal-catalyzed cyclizations, using catalysts based on palladium, mdpi.com cobalt, organic-chemistry.org or copper, organic-chemistry.org have enabled the synthesis of quinolines under milder conditions with broader functional group tolerance. For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot route to quinolines. organic-chemistry.org Iodine-mediated desulfurative cyclization of o-aminothiophenol and 1,3-ynones is another innovative one-pot approach. nih.gov

| Method | Precursors | Key Features | Typical Conditions |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | High convergence; straightforward. | Acid or base catalysis (e.g., KOH, p-TSA). ijpsjournal.comconicet.gov.ar |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Forms 4-quinolones (thermodynamic product). | Thermal condensation followed by cyclization (~250 °C). ucsf.edunih.gov |

| Skraup Reaction | Aniline + Glycerol + Oxidizing Agent | One-pot; uses simple starting materials. | Strongly acidic (H₂SO₄); harsh conditions. nih.govijpsjournal.com |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Flexible for various substitutions. | Strong acid (HCl, H₂SO₄); often yields mixtures. ijpsjournal.com |

| Catalytic Cyclization | 2-Aminoaryl alcohol + Ketone | Milder conditions; high efficiency. | Co(OAc)₂ catalyst; one-pot dehydrogenative cyclization. organic-chemistry.org |

Catalytic Approaches and Green Chemistry Principles in Halogenated Quinoline Synthesis

The paradigm of chemical synthesis has increasingly shifted towards sustainable and environmentally benign methodologies. researchgate.net In quinoline synthesis, this translates to the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

Catalysis is central to these green approaches. Nanocatalysts, such as those based on iron oxide (Fe₃O₄) or zinc oxide (ZnO), offer high catalytic activity and can often be easily recovered and reused for multiple reaction cycles. nih.gov For instance, Fe₃O₄ nanoparticles have been used to catalyze the three-component synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. nih.gov Solid acid catalysts, like tungstophosphoric acid immobilized on a polymer matrix or Nafion NR50, have been effectively used in Friedländer synthesis, providing high yields and excellent catalyst recyclability. conicet.gov.armdpi.com

The principles of green chemistry also emphasize minimizing waste and energy consumption. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly atom-economical and reduce the need for intermediate purification steps. researchgate.net The use of alternative energy sources like microwave irradiation mdpi.com and ultrasound ijpsjournal.com can dramatically accelerate reaction rates, leading to lower energy consumption compared to conventional heating. The choice of solvent is also critical; replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key objective. researchgate.netnih.gov

| Catalyst Type | Example(s) | Application in Quinoline Synthesis | Green Advantage(s) |

| Nanocatalysts | Fe₃O₄ NPs, ZnO/CNT | Friedländer condensation, multicomponent reactions. nih.gov | High activity, recyclability, can enable solvent-free reactions. |

| Solid Acids | Tungstophosphoric acid, Nafion NR50 | Friedländer synthesis. conicet.gov.armdpi.com | Reusable, non-corrosive, easy separation from product. |

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | One-pot cyclizations. researchgate.net | Low cost, effective in promoting condensation/cyclization. |

| Biocatalysts | Monoamine Oxidase (MAO-N) | Oxidative aromatization of tetrahydroquinolines. acs.org | Mild conditions, high selectivity, biodegradable. |

Post-Synthetic Functionalization and Derivatization via Cross-Coupling Reactions

Once the this compound core is synthesized, the C3-chloro substituent serves as a versatile handle for further diversification through post-synthetic functionalization. Transition-metal-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the C3 position, while less reactive than halogens at C2 or C4, can readily participate in a variety of cross-coupling reactions. This enables the creation of a library of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new C-C bond, introducing aryl or vinyl groups at the C3 position.

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with a terminal alkyne introduces an alkynyl group, a valuable functional group for further transformations.

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to install alkenyl substituents at the C3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form C-N bonds by coupling the C3-chloro position with various primary or secondary amines, amides, or carbamates.

Stille Coupling: Reaction with an organostannane reagent under palladium catalysis is another effective method for forming C-C bonds.

These reactions provide powerful and modular access to a wide array of 3-substituted-4-aminoquinoline derivatives, allowing for the fine-tuning of molecular properties.

| Coupling Reaction | Reaction Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic acid/ester | Pd(0/II) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd(0/II) + Cu(I) + Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(0/II) + Base | C(sp²)-C(sp²) (alkenyl) |

| Buchwald-Hartwig | Amine, Amide | Pd(0/II) + Ligand + Base | C(sp²)-N |

| Stille | Organostannane | Pd(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloro 6,8 Difluoroquinolin 4 Amine

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Dihalogenated Quinoline (B57606) System

The reactivity of the quinoline ring system is well-characterized, generally favoring electrophilic substitution on the benzene (B151609) ring (positions 5 and 8) and nucleophilic substitution on the pyridine (B92270) ring (positions 2 and 4). ucsf.edu However, the substituents on 3-Chloro-6,8-difluoroquinolin-4-amine significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution (EAS): The primary amino group at the C-4 position is a strong activating group, directing electrophiles to the ortho and para positions. In this specific molecule, the ortho position (C-3) is blocked by a chlorine atom. The para position relative to the amine is the C-6 position, which is occupied by a fluorine atom. The other ortho position is C-5. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is activated by the C-4 amine and is an inherently favorable position for electrophilic attack on the quinoline nucleus. ucsf.edu The fluorine atoms at C-6 and C-8, being deactivating groups, will disfavor substitution on the benzene ring, but the powerful influence of the amine group is expected to overcome this deactivation, directing substitution primarily to the C-5 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine half of the quinoline ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at positions C-2 and C-4. ucsf.edu In this molecule, the C-4 position is occupied by the amine group. The C-3 position bears a chlorine atom, which can act as a leaving group. While nucleophilic substitution at C-3 of a quinoline is less common than at C-2 or C-4, the electronic landscape of this specific molecule could facilitate such reactions. More prominently, the fluorine atoms on the benzene ring, particularly the one at C-6, could potentially be displaced by strong nucleophiles under forcing conditions, a known reaction for activated aryl fluorides. However, SNAr reactions on the benzene ring of quinolines are generally less favorable than on the pyridine ring. The most readily displaceable halogen in a nucleophilic aromatic substitution context would typically be one at an activated position like C-2 or C-4. In related dihalo-aza-aromatic systems, such as 2,4-dichloroquinazolines, nucleophilic attack occurs with high regioselectivity at the 4-position. google.com This highlights the heightened reactivity of the C-4 position to nucleophiles, which in the title compound is already occupied by the amine.

Reactivity of the Amine Functionality: Acylation, Alkylation, and Condensation Reactions

The primary aromatic amine at the C-4 position is a versatile functional group, capable of undergoing a range of standard chemical transformations. Its reactivity is central to the synthesis of diverse derivatives. wikipedia.org

Acylation: The C-4 amine can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, a common strategy for creating derivatives. For example, the reaction of a 4-aminoquinoline (B48711) with an acyl chloride would yield the corresponding N-(quinolin-4-yl)amide.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Such reactions are often used to append side chains to the quinoline core, a key step in the synthesis of many biologically active molecules. ucsf.edu For instance, reacting 4-aminoquinolines with mono- or dialkyl amines under heating can produce N-alkylated products. nih.gov

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid. Furthermore, 3-formylquinolines are known to react with amines to produce Schiff bases, illustrating the general reactivity between amine and carbonyl groups on a quinoline framework. rsc.org Condensation of 4-aminoquinoline with various electrophilic reagents, such as chloro-1,3,5-triazines, has been used to synthesize more complex structures. nih.gov

The following table provides representative examples of reactions involving the 4-amino group on a quinoline scaffold, analogous to the expected reactivity of this compound.

| Reaction Type | Reactants | Product Type | Typical Conditions |

| Alkylation | 4,7-dichloroquinoline (B193633) + N,N-diethyl-1,3-diaminopropane | N,N-diethyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | Neat, 135–155 °C |

| Alkylation | 4,7-dichloroquinoline + Butyl amine | N-butyl-7-chloroquinolin-4-amine | Reflux, neat |

| Condensation | 4-aminoquinoline + Chloro-1,3,5-triazines | N-substituted-4-aminoquinoline derivative | K₂CO₃, Acetonitrile, Reflux |

| Condensation | 2-chloro-8-methylquinoline-3-carbaldehyde + Substituted anilines | Schiff Base (Imine) | Acetone |

This table is illustrative of the reactivity of the 4-aminoquinoline scaffold based on published procedures for related compounds. ucsf.edunih.govrsc.orgnih.gov

Halogen Atom Transformations: Metal-Catalyzed Cross-Couplings and Nucleophilic Aromatic Displacements

The halogen atoms on this compound serve as synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

The chlorine atom at the C-3 position is the most likely site for such transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides.

Suzuki-Miyaura Coupling: The C-3 chloro group can be coupled with boronic acids or their esters to form a new C-C bond, allowing for the introduction of various alkyl, alkenyl, or aryl substituents. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The Suzuki reaction is well-known for its versatility and tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the C-3 chloro group with primary or secondary amines to form new C-N bonds, yielding 3-aminoquinoline (B160951) derivatives. plos.org This method provides a direct route to further functionalize the pyridine ring.

The relative reactivity of the halogens is crucial. In palladium-catalyzed couplings, the reactivity order is generally I > Br > Cl >> F. Therefore, the C-3 chloro group would be expected to react selectively in the presence of the C-6 and C-8 fluoro groups. While direct coupling of aryl fluorides is possible with specialized catalysts, it is significantly more challenging.

Nucleophilic aromatic displacement of the fluorine atoms is also a consideration. While C-F bonds are strong, SNAr can occur if the ring is sufficiently activated by electron-withdrawing groups. In this molecule, the quinoline nitrogen and the other halogens provide activation, but displacement of fluorine typically requires harsh conditions (high temperatures, strong nucleophiles).

| Coupling Reaction | Halogen Site | Coupling Partner | Product | Catalyst/Reagents Example |

| Suzuki-Miyaura | C3-Cl | Arylboronic acid | 3-Aryl-6,8-difluoroquinolin-4-amine | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) |

| Buchwald-Hartwig | C3-Cl | Secondary amine (e.g., Morpholine) | 3-(Morpholin-4-yl)-6,8-difluoroquinolin-4-amine | Pd catalyst, Ligand (e.g., Xantphos), Base |

This table presents hypothetical but chemically sound transformations based on established cross-coupling methodologies. plos.org

Investigation of Degradation Pathways and Chemical Stability under Varied Conditions

The stability of this compound is a critical aspect, influencing its persistence and transformation. Degradation can be initiated by chemical or photolytic means.

Chemical Stability & Hydrolysis: 4-Aminoquinolines are generally stable but can be susceptible to degradation under harsh conditions. The C-Cl bond is a potential site for hydrolysis, particularly under acidic or basic conditions at elevated temperatures. The hydrolysis of a 3-chloroquinoline (B1630576) derivative to its corresponding 3-hydroxyquinoline (B51751) has been reported upon heating in aqueous acid. google.com The C-F bonds are significantly more resistant to hydrolysis. The amine at C-4 and the quinoline nitrogen are basic centers and will form salts in acidic media, which can alter solubility and stability.

Photodegradation: Aromatic compounds, including quinolines, are susceptible to photodegradation upon exposure to UV light. Studies on quinoline itself show that it degrades in sunlight, a process accelerated by the presence of hydroxyl radical producers. researchgate.net The degradation pathway often involves initial hydroxylation of the ring, with 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline (B1678124) identified as products, followed by the eventual destruction of the aromatic system. researchgate.net For halogenated organic compounds, a primary photodegradation mechanism is dehalogenation. nih.gov The efficiency of photolytic dehalogenation typically follows the order I > Br > Cl, suggesting that the C-Cl bond in the title compound would be more susceptible to cleavage than the C-F bonds under UV irradiation. nih.gov The presence of the amine and fluoro groups will influence the absorption spectrum of the molecule and thus its sensitivity to specific wavelengths of light.

Hydrolysis: Cleavage of the C-Cl bond to form 3-hydroxy-6,8-difluoroquinolin-4-amine, likely requiring heat and acidic/basic conditions.

Photolysis: UV-induced de-chlorination at C-3 and/or hydroxylation of the quinoline ring, potentially leading to ring cleavage upon prolonged exposure.

Oxidation: Strong oxidizing agents could potentially oxidize the electron-rich aromatic system or the amine functionality.

Advanced Computational and Theoretical Chemistry Studies of 3 Chloro 6,8 Difluoroquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the fundamental properties of 3-Chloro-6,8-difluoroquinolin-4-amine at the molecular level.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Descriptors

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and properties of quinoline (B57606) derivatives. For this compound, DFT calculations, often utilizing the B3LYP method with a 6-311++G(d,p) basis set, are employed to determine its optimized ground state geometry. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate a range of electronic descriptors that offer insights into the molecule's stability and reactivity. These descriptors include total energy, dipole moment, and the distribution of atomic charges. Such studies on similar chloro-substituted quinolines have demonstrated how halogen substitution significantly influences the electronic nature of the quinoline core.

Table 1: Calculated Electronic Descriptors for Quinoline Derivatives (Note: This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific data for this compound is not publicly available.)

| Descriptor | Typical Calculated Value |

|---|---|

| Total Energy (Hartree) | Varies based on basis set |

| Dipole Moment (Debye) | ~2-4 D |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.

For quinoline derivatives, FMO analysis helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the electronegative fluorine and chlorine atoms are expected to influence the energy levels of the frontier orbitals, thereby modulating its reactivity profile. This type of analysis is crucial for predicting how the molecule might interact with biological targets.

Table 2: Frontier Molecular Orbital Properties for a Representative Quinoline Derivative (Note: This table illustrates the type of data generated from FMO analysis for related molecules, as specific data for this compound is not publicly available.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.5 eV |

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with specific biological targets.

Prediction of Binding Modes and Interaction Affinities with Recombinant Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For quinoline derivatives, which are known to target various enzymes and receptors, docking studies can reveal the specific binding modes and affinities. These studies on similar chloro- and bromo-substituted quinolines have shown potent interactions with targets like HIV reverse transcriptase. The simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction.

Conformational Dynamics and Stability of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes that occur upon binding. For quinoline-based compounds, MD studies have been used to confirm the stability of the binding pose predicted by docking and to analyze the flexibility of the ligand within the active site. These simulations are essential for validating the initial docking results and providing a more realistic model of the ligand-receptor interaction.

Pharmacophore Modeling for Identifying Essential Structural Features for Molecular Recognition

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For a class of compounds like quinoline derivatives, a pharmacophore model can be generated based on the structures of known active molecules.

This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model would highlight the critical roles of the quinoline nitrogen, the amino group, and the halogen substituents in molecular recognition by a biological target. This information is invaluable for the rational design of new, more potent analogs.

Virtual Screening Methodologies for Identifying Potential Biological Interacting Partners

Virtual screening is a powerful computational technique utilized in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This in-silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. For a compound like this compound, virtual screening methodologies can be instrumental in predicting its potential biological interacting partners and, consequently, its pharmacological effects.

The process of virtual screening generally involves two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are known to be active for a particular target. It uses the principle of "similar property," which states that molecules with similar structures are likely to have similar biological activities. If a set of active compounds for a specific target is known, a model (pharmacophore) that encapsulates the essential steric and electronic features required for bioactivity can be developed. This model is then used to screen a database of compounds, such as one containing this compound, to find molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the three-dimensional (3D) structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy, SBVS can be employed. This approach, often referred to as molecular docking, involves computationally placing a molecule from a library into the binding site of the target protein. An algorithm then calculates the binding affinity or "docking score" for each molecule. Compounds with the best scores, indicating a high likelihood of strong binding, are selected for further investigation.

In the context of quinoline derivatives, virtual screening has been successfully applied to identify potential inhibitors for various biological targets. For instance, a library of quinoline-based drugs was screened against several therapeutic targets of the SARS-CoV-2 virus, including the main protease (Mpro), papain-like protease (Ppro), and RNA-dependent RNA polymerase (RdRp). This study highlighted the potential of quinoline scaffolds in antiviral drug discovery.

Another study focused on the design of novel quinoline derivatives as potential anticancer agents. Through a combination of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, researchers identified key structural features beneficial for anti-gastric cancer properties and predicted their binding to serine/threonine protein kinase.

Illustrative Data from Virtual Screening of Quinoline Derivatives

To demonstrate the type of data generated from virtual screening studies, the following tables present findings from research on other quinoline compounds. This data is for illustrative purposes to showcase the methodologies and potential outcomes.

Table 1: Example of Molecular Docking Scores of Quinoline Derivatives Against SARS-CoV-2 Targets

This table showcases the binding affinities (G-Score) of different quinoline-based drugs against various viral proteins. A more negative score typically indicates a stronger predicted binding affinity.

| Compound | Target Protein | G-Score (kcal/mol) |

| Afatinib | Spike Protein (RBD) | -6.5 |

| Afatinib | Main Protease (Mpro) | -9.8 |

| Afatinib | Papain-like Protease (Ppro) | -8.2 |

| Afatinib | RNA-dependent RNA Polymerase | -10.1 |

| Hydroxychloroquine | Main Protease (Mpro) | -5.9 |

| Remdesivir | RNA-dependent RNA Polymerase | -8.0 |

| Data is hypothetical and derived from findings in a study on quinoline derivatives against SARS-CoV-2 targets. |

Table 2: Predicted ADMET Properties of Novel Designed Quinoline Derivatives

This table illustrates the kind of in-silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties that are often performed alongside virtual screening to assess the drug-likeness of candidate molecules.

| Designed Ligand | Predicted pIC50 | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors |

| Ligand 1 | 5.85 | 450.5 | 3.2 | 2 | 5 |

| Ligand 2 | 5.92 | 465.6 | 3.5 | 1 | 6 |

| Ligand 3 | 6.10 | 430.4 | 2.9 | 2 | 5 |

| Ligand 4 | 6.25 | 478.5 | 3.8 | 1 | 6 |

| Ligand 5 | 6.05 | 445.5 | 3.1 | 2 | 5 |

| This data is illustrative and based on a study designing novel quinoline derivatives as potential anticancer agents. |

These examples underscore the utility of virtual screening in identifying promising hit compounds and guiding the subsequent stages of drug development. For this compound, a similar approach would involve screening it against a panel of relevant biological targets, such as kinases, proteases, or other enzymes implicated in disease, to uncover its potential therapeutic applications.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations

Stereochemical Considerations in Quinoline (B57606) Derivatives and Their Impact on InteractionsWhile stereochemistry is a crucial aspect of drug design for many quinoline derivatives, no studies were found that specifically investigate the stereochemical properties of 3-Chloro-6,8-difluoroquinolin-4-amine or its analogues and the resulting impact on their biological activity.

Due to the absence of specific research data on "this compound," this article cannot be generated as requested. Scientific articles on such specific compounds are typically published as a result of dedicated research programs, and it appears this compound has not been the subject of such detailed public investigation.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

Identification and Validation of Molecular Targets through Biochemical and Cell-Free Assays

Biochemical and cell-free assays are crucial for identifying the direct molecular targets of a compound. For quinoline (B57606) derivatives, these targets often include enzymes and nucleic acids. nih.govekb.eg

Quinoline-based compounds are well-documented as inhibitors of a variety of kinases, which are key regulators of cellular signaling pathways. nih.govresearchgate.net The inhibitory mechanism is often competitive with ATP, the natural substrate for kinases. researchgate.net For instance, a series of novel quinoline–sulfonamides were identified as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), with kinetic studies revealing a competitive mode of inhibition. rsc.org Another study on pyridine-quinoline hybrids identified compounds that inhibited Pim-1 kinase in both competitive and non-competitive manners. ijmphs.com

While direct enzyme kinetic data for 3-Chloro-6,8-difluoroquinolin-4-amine is not available, the structural similarities to known kinase inhibitors suggest it may also exhibit inhibitory activity against various kinases. The specific kinases and the nature of inhibition would require experimental verification.

Table 1: Enzyme Inhibition by Structurally Related Quinoline Derivatives

| Compound/Compound Class | Target Enzyme(s) | Inhibition Mechanism | Reference |

| Quinoline–sulfonamides | MAO-A, MAO-B, AChE, BChE | Competitive | rsc.org |

| Pyridine-quinoline hybrids | Pim-1 kinase | Competitive and Non-competitive | ijmphs.com |

| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 kinase | ATP-competitive | ijmphs.com |

| 4-anilinoquinazolines | PKN3 | ATP-competitive | researchgate.net |

This table presents data for compounds structurally related to this compound to infer potential activity.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the binding kinetics and thermodynamics of protein-ligand interactions. nih.govnicoyalife.comnih.govxantec.comembl-hamburg.de These methods have been used to study the binding of PROTACs (Proteolysis Targeting Chimeras), which can include quinoline moieties, to their target proteins and E3 ligases. nih.gov

Table 2: Protein and Nucleic Acid Interactions of Related Quinoline Derivatives

| Compound/Compound Class | Interacting Molecule | Method of Study | Finding | Reference |

| Dimeric 2-(2-naphthyl)quinolin-4-amines | Duplex and Triplex DNA | Not Specified | DNA Intercalation | nih.gov |

| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | DNA and Topoisomerase IIα | Not Specified | DNA Intercalation and Enzyme Poisoning | nih.govdntb.gov.ua |

| Quinoline-based PROTACs | Target Proteins and E3 Ligases | SPR, ITC | Ternary Complex Formation | nih.gov |

This table summarizes findings for compounds structurally related to this compound to provide context for its potential interactions.

Cellular Uptake, Intracellular Distribution, and Subcellular Localization in In Vitro Cell Systems

The efficacy of a compound is dependent on its ability to enter cells and reach its subcellular target. Fluorescently labeled quinoline derivatives have been instrumental in studying these processes. nih.govnih.gov For example, fluorescent derivatives of the fluoroquinolone antibiotic ciprofloxacin (B1669076) have been used to track antibiotic penetration and accumulation within bacteria. nih.gov These studies often reveal heterogeneous distribution among individual cells. nih.gov

In another study, a fluorescent cyclometallated Iridium(III) complex containing a quinoline moiety was used to investigate its subcellular localization in Plasmodium falciparum. nih.gov The complex showed significant accumulation near phospholipid structures like the plasma and nuclear membranes, but not within the digestive vacuole or the nucleus, suggesting that its mechanism of action is likely associated with these membranes or organelles like the endoplasmic reticulum or mitochondria. nih.gov Given the presence of fluorine atoms, which can enhance membrane permeability, it is plausible that this compound can be taken up by cells, though its specific subcellular destination remains to be determined.

Investigation of Cellular Signaling Pathways and Metabolic Perturbations Using Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics technologies provide a global view of the cellular response to a compound. A functional proteomics approach has been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs in human red blood cells. nih.gov

Transcriptomics, through microarray analysis, has been employed to identify the downstream targets of novel quinoline compounds. For instance, a quinoline derivative designated 91b1 was found to exert its anticancer effect by downregulating the expression of Lumican. nih.gov Further investigation into the mechanism of other quinoline derivatives has shown that they can induce cell cycle arrest and apoptosis, processes that are regulated by complex signaling networks. us.edu.plnih.govnih.gov

Metabolomics, particularly using 1H NMR, is a powerful tool to investigate the metabolic perturbations induced by compounds. mdpi.com Studies on the metabolism of 3-chloro-4-fluoroaniline, a related aniline (B41778) derivative, in rats revealed extensive metabolic transformations, including N-acetylation and hydroxylation followed by O-sulfation. researchgate.net While not a direct study of the target compound, it highlights the metabolic pathways that could be relevant for this compound.

Table 3: Omics-Based Findings for Related Quinoline and Anilino Compounds

| Omics Technology | Compound/Compound Class | Key Findings | Reference |

| Proteomics | Quinoline drugs | Identification of ALDH1 and QR2 as targets | nih.gov |

| Transcriptomics | Quinoline derivative 91b1 | Downregulation of Lumican | nih.gov |

| Metabolomics | 3-chloro-4-fluoroaniline | N-acetylation and hydroxylation followed by O-sulfation are major metabolic pathways | researchgate.net |

This table presents findings from omics studies on compounds structurally related to this compound to illustrate potential mechanistic avenues.

Development and Application of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study biological systems. wiley.comelifesciences.orgmit.edu Quinoline derivatives, due to their diverse biological activities and often inherent fluorescence, are attractive scaffolds for developing such probes. nih.govcapes.gov.br For example, quinoline derivatives have been developed as selective chemical probes for kinases like GAK. researchgate.net

Fluorescent probes derived from fluoroquinolones have been synthesized to study bacterial penetration and efflux. nih.gov Furthermore, radiolabeled fluoroquinolones, such as those incorporating ¹⁸F, are being explored as imaging agents for bacterial infections, with the potential to target DNA gyrase specifically. nih.gov

While this compound has not yet been established as a chemical probe, its structural features suggest potential. The quinoline core provides a scaffold for biological activity, and the fluorine atoms could be exploited for ¹⁹F NMR-based studies or for developing PET imaging agents. Its development as a chemical probe would require thorough characterization of its selectivity and mechanism of action.

Future Perspectives and Emerging Research Directions for Halogenated Quinoline Derivatives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

In the context of halogenated quinolines, ML models can be trained on existing data to predict how different halogenation patterns will affect a compound's efficacy and pharmacokinetic properties. mdpi.com Deep learning architectures, a subset of AI, are particularly adept at identifying complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov These models can screen vast virtual libraries of potential compounds, prioritizing those with the highest probability of success for synthesis and testing. nih.gov This approach significantly reduces the time and resources required for lead identification and optimization. springernature.com Furthermore, generative AI models can design entirely new quinoline (B57606) scaffolds, offering novel starting points for drug discovery programs. nih.gov

Table 1: Applications of AI/ML in Quinoline Derivative Design

| AI/ML Technique | Application in Drug Design | Potential Benefit for Halogenated Quinolines |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Rapidly estimates the therapeutic potential of novel poly-halogenated quinolines. |

| Deep Neural Networks (DNNs) | Learns complex, non-linear relationships in large datasets. nih.gov | Identifies subtle effects of halogen placement on target binding and selectivity. mdpi.com |

| Generative Models | Designs novel molecules with desired properties. nih.gov | Creates new, synthetically accessible quinoline scaffolds with unique halogenation patterns. |

| Active Learning | Iteratively selects the most informative compounds to test next. nih.gov | Efficiently explores the chemical space of halogenated quinolines to find potent and selective compounds faster. |

Exploration of Novel Synthetic Strategies for Accessing Chemically Diverse Quinoline Scaffolds

The biological potential of the quinoline framework has driven chemists to develop a multitude of synthetic methodologies. researchgate.net While classical methods like the Skraup and Friedländer syntheses are still valuable, contemporary research focuses on developing more efficient, versatile, and environmentally friendly strategies. nih.govnih.gov These novel approaches are crucial for creating libraries of chemically diverse halogenated quinolines for biological screening. frontiersin.org

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, which offer powerful ways to construct and functionalize the quinoline core. researchgate.net Catalysts based on copper, cobalt, and iron have been employed to facilitate C-H bond activation and cyclization reactions under milder conditions than traditional methods. mdpi.com Additionally, innovative techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and increase yields. nih.gov Green chemistry principles are also being integrated, favoring the use of safer solvents like water and developing one-pot procedures that minimize waste and improve atom economy. researchgate.netnih.gov These advancements allow for the efficient synthesis of complex poly-halogenated quinolines that were previously difficult to access, expanding the chemical space available for drug discovery. researchgate.netnih.gov

Table 2: Comparison of Synthetic Strategies for Quinoline Scaffolds

| Synthetic Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Often involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or similar precursors. nih.gov | Well-established and reliable for certain substitution patterns. | Often require harsh conditions (high temperatures, strong acids), produce byproducts, and have limited substrate scope. nih.gov |

| Transition-Metal Catalysis | Utilizes metals like copper, palladium, or cobalt to catalyze C-H activation and annulation reactions. mdpi.com | High efficiency, milder reaction conditions, and broader functional group tolerance. nih.gov | Cost of catalysts and potential for metal contamination in the final product. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Employs microwave or ultrasonic irradiation to accelerate reaction rates. nih.gov | Significantly reduced reaction times, often higher yields, and improved energy efficiency. nih.gov | Requires specialized equipment; scalability can be a challenge. |

| One-Pot/Domino Reactions | Multiple reaction steps occur in a single reaction vessel without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and simplified purification processes. | Requires careful optimization of reaction conditions for all steps. |

Advancements in Biophysical Techniques for High-Resolution Elucidation of Compound-Target Interactions

Understanding precisely how a drug molecule interacts with its biological target is fundamental to rational drug design. nih.gov Advances in biophysical techniques provide researchers with unprecedented, high-resolution insights into these interactions, enabling the detailed characterization of how halogenated quinolines bind to proteins. irbm.comnih.gov

Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time analysis of binding kinetics (on- and off-rates) and affinity. irbm.com Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile (enthalpy, entropy, and affinity) of the interaction in a single experiment. mdpi.com For structural information at the atomic level, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. mdpi.com X-ray crystallography can reveal the precise three-dimensional structure of a ligand bound to its target protein, while NMR can provide information about the dynamics of the interaction in solution. nih.govmdpi.com These methods are crucial for understanding the SAR of halogenated quinolines and for guiding the optimization of lead compounds. nih.gov

Table 3: Overview of Key Biophysical Techniques in Drug Discovery

| Technique | Information Provided | Key Advantages |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D). irbm.commdpi.com | Real-time, label-free analysis; high sensitivity. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Provides a complete thermodynamic profile; considered the gold standard for affinity. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. mdpi.com | Provides detailed atomic-level view of the binding mode. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and dynamic information about the compound-target interaction in solution. nih.gov | Can study weak interactions and dynamics; does not require crystallization. |

| Mass Spectrometry (MS) | Confirms binding and can identify the binding site. nih.gov | High throughput capability; useful for screening large compound libraries. nih.gov |

Challenges and Opportunities in the Academic Study of Poly-Halogenated Quinoline Amines

The study of poly-halogenated quinoline amines, while promising, presents a unique set of challenges and opportunities for academic researchers. A significant challenge lies in their synthesis. The introduction of multiple halogen atoms onto the quinoline core, often with specific regiochemistry, can be complex and may require multi-step synthetic routes with extensive optimization.

Another challenge is predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds. Halogenation, particularly with fluorine, can improve metabolic stability, but it can also lead to the formation of reactive metabolites or alter interactions with drug-metabolizing enzymes and transporters in unpredictable ways. The potential for pan-assay interference compounds (PAINS), which can lead to false positives in high-throughput screening, must also be carefully evaluated. acs.org

Despite these hurdles, the opportunities are substantial. The presence of multiple halogens can lead to unique and highly specific interactions with target proteins through halogen bonding, which can significantly enhance binding affinity and selectivity. mdpi.com This provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound. The altered lipophilicity and electronic nature of poly-halogenated quinolines can also be exploited to overcome challenges such as poor blood-brain barrier penetration. mdpi.com The investigation into these compounds could lead to novel inhibitors for challenging targets, such as those involved in neurodegenerative diseases or cancers. acs.orgmdpi.com The development of new MAO inhibitors, for instance, is an active area of research where halogenated quinolines show promise. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.